2-Bromo-4'-(ethylthio)benzophenone
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Overview
Description
2-Bromo-4’-(ethylthio)benzophenone is an organic compound with the molecular formula C15H13BrOS. It is a derivative of benzophenone, characterized by the presence of a bromine atom at the ortho position and an ethylthio group at the para position on the phenyl ring. This compound is primarily used in scientific research and has various applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4’-(ethylthio)benzophenone typically involves the bromination of 4’-(ethylthio)benzophenone. The reaction is carried out using brominating agents such as pyridine hydrobromide perbromide. The reaction conditions include maintaining a temperature of around 90°C and using acetic acid as the solvent .
Industrial Production Methods
Industrial production methods for 2-Bromo-4’-(ethylthio)benzophenone are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4’-(ethylthio)benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzophenones.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include benzyl alcohol derivatives.
Scientific Research Applications
2-Bromo-4’-(ethylthio)benzophenone is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the synthesis of novel materials with specific properties.
Chemical Biology: It is employed in studies involving protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-Bromo-4’-(ethylthio)benzophenone involves its interaction with molecular targets through its functional groups. The bromine atom and the ethylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The carbonyl group in the benzophenone structure can form hydrogen bonds and interact with nucleophiles, affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-4’-(ethylthio)benzophenone
- 2-Chloro-4’-(ethylthio)benzophenone
- 2-Bromo-4’-(methylthio)benzophenone
Uniqueness
2-Bromo-4’-(ethylthio)benzophenone is unique due to the specific positioning of the bromine atom and the ethylthio group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique opportunities for substitution reactions and specific interactions in biological systems.
Properties
IUPAC Name |
(2-bromophenyl)-(4-ethylsulfanylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrOS/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADICNTWFPGVJRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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